2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a tetrahydropyridine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(chloromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C17H18F3NO3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methylsulfanylethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C17H18F3NO3S/c1-10-15(16(23)24-7-8-25-2)12(9-14(22)21-10)11-5-3-4-6-13(11)17(18,19)20/h3-6,12H,7-9H2,1-2H3,(H,21,22) |
InChI Key |
PNQLHFAYEVFTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OCCSC |
Origin of Product |
United States |
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